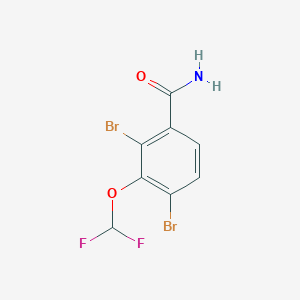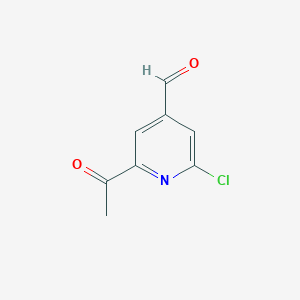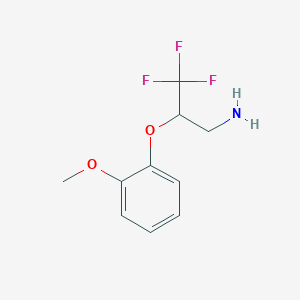![molecular formula C9H10F3NS B14860020 [4-Cyclopropyl-5-(trifluoromethyl)thien-2-YL]methylamine](/img/structure/B14860020.png)
[4-Cyclopropyl-5-(trifluoromethyl)thien-2-YL]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Cyclopropyl-5-(trifluoromethyl)thien-2-YL]methylamine is a chemical compound with the molecular formula C9H10F3NS and a molecular weight of 221.24 g/mol This compound is notable for its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Cyclopropyl-5-(trifluoromethyl)thien-2-YL]methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through a cyclization reaction involving sulfur-containing precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using diazo compounds.
Methylamine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
[4-Cyclopropyl-5-(trifluoromethyl)thien-2-YL]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
[4-Cyclopropyl-5-(trifluoromethyl)thien-2-YL]methylamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-Cyclopropyl-5-(trifluoromethyl)thien-2-YL]methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester
- 4-Cyclopropyl-3-(trifluoromethyl)phenylamine
Uniqueness
Compared to similar compounds, [4-Cyclopropyl-5-(trifluoromethyl)thien-2-YL]methylamine stands out due to its unique combination of structural features, which may confer distinct chemical reactivity and biological activity. Its trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H10F3NS |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
[4-cyclopropyl-5-(trifluoromethyl)thiophen-2-yl]methanamine |
InChI |
InChI=1S/C9H10F3NS/c10-9(11,12)8-7(5-1-2-5)3-6(4-13)14-8/h3,5H,1-2,4,13H2 |
InChI Key |
UNBGKYKSWMBFHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(SC(=C2)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B14859940.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14859953.png)
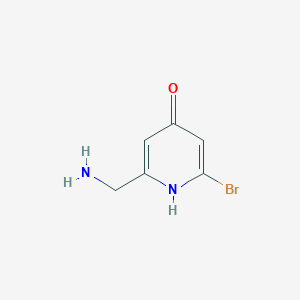


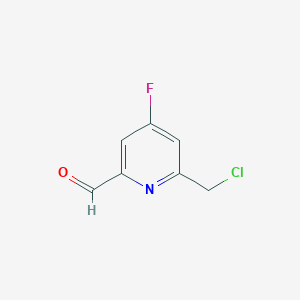
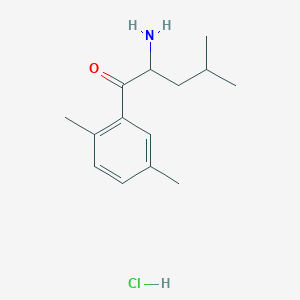
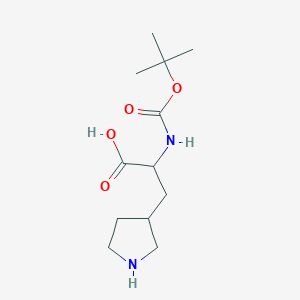
![3-(3-Aminopropoxy)-2-[4-chloro-3-(trifluoromethyl)phenyl]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol](/img/structure/B14860002.png)
